Gastrin-14

Übersicht

Beschreibung

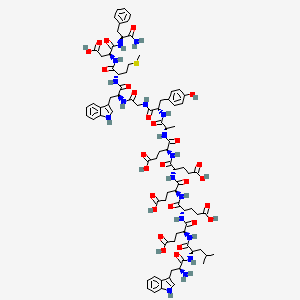

Gastrin-14, also known as minigastrin, is a peptide hormone that plays a crucial role in the regulation of gastric acid secretion and gastric motility. It is one of the shorter forms of gastrin, consisting of 14 amino acids. This compound is produced by G cells located in the pyloric antrum of the stomach, the duodenum, and the pancreas . This hormone stimulates the secretion of gastric acid (hydrochloric acid) by the parietal cells of the stomach and aids in gastric motility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gastrin-14 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the purity and identity of the synthesized peptide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gastrin-14 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest in this compound kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste in this compound können mit Hilfe von site-gerichteten Mutagenesetechniken durch andere Aminosäuren substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder Perameisensäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Methioninsulfoxidderivate.

Reduktion: Reduzierte Peptide mit freien Thiolgruppen.

Substitution: Mutante Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Physiology

Gastrin-14 is extensively studied for its role in regulating gastric acid secretion. It stimulates parietal cells to secrete hydrochloric acid, which is crucial for digestion. Research indicates that gastrin also promotes cell proliferation in gastric mucosa, which can be observed in various cell lines such as MKN-45 and AGS cells .

Cancer Research

This compound has been implicated in the pathogenesis of several gastrointestinal malignancies, including gastric and colorectal cancers. Studies have shown that gastrin stimulates the proliferation of cancer cells through pathways involving cyclin D1 and epidermal growth factor receptor (EGFR) activation . The compound's ability to enhance tumor growth has led to investigations into its potential as a therapeutic target.

Diagnostic Applications

This compound is utilized in developing diagnostic assays for conditions related to abnormal gastrin levels, such as Zollinger-Ellison syndrome, characterized by excessive gastric acid secretion due to gastrin-secreting tumors. The measurement of gastrin levels can aid in diagnosing and monitoring treatment responses in patients with gastrin-producing tumors.

Pharmacological Studies

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Its interactions with proton pump inhibitors (PPIs) have been studied extensively, revealing that PPIs can lead to increased levels of gastrin due to feedback mechanisms . This has implications for treatment strategies regarding acid-related disorders.

Case Study 1: Gastric Cancer Proliferation

A study examined the effects of this compound on MKN-45 gastric cancer cells. It was found that treatment with this compound significantly increased cell proliferation rates through activation of the CCK-B receptor, leading to enhanced expression of cyclin D1. This suggests a direct role of this compound in promoting gastric cancer cell growth .

Case Study 2: Barrett's Esophagus

Research on Barrett's esophagus showed that elevated levels of gastrins, including this compound, correlate with increased cell migration and reduced apoptosis in esophageal tissues. This indicates a potential role for this compound in esophageal carcinogenesis .

Data Table: Comparative Analysis of Gastrins

| Feature | This compound | Gastrin-17 | Gastrin-34 |

|---|---|---|---|

| Length (Amino Acids) | 14 | 17 | 34 |

| Primary Function | Stimulates acid secretion | Stimulates acid secretion | Similar functions but longer half-life |

| Receptor Binding | CCK-B receptor | CCK-B receptor | CCK-B receptor |

| Role in Cancer | Promotes proliferation | Similar effects observed | Less studied |

| Clinical Relevance | Diagnosing gastrinoma | Related to hypergastrinemia | Less clinically relevant |

Wirkmechanismus

Gastrin-14 exerts its effects by binding to cholecystokinin B receptors (CCKBR) on the surface of parietal cells and enterochromaffin-like cells in the stomach. This binding stimulates the release of histamine from enterochromaffin-like cells, which in turn activates parietal cells to secrete gastric acid. The signaling pathway involves the activation of G-proteins, leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This cascade ultimately results in the insertion of H+/K+ ATPase pumps into the apical membrane of parietal cells, increasing acid secretion .

Vergleich Mit ähnlichen Verbindungen

Gastrin-17: A longer form of gastrin with 17 amino acids, also involved in gastric acid secretion.

Gastrin-34:

Cholecystokinin (CCK): A structurally related peptide hormone that regulates pancreatic enzyme secretion and gallbladder contraction

Uniqueness of Gastrin-14: this compound is unique due to its shorter length, which allows for more rapid synthesis and easier manipulation in experimental settings. Its specific binding to CCKBR and its potent stimulation of gastric acid secretion make it a valuable tool for studying gastric physiology and developing therapeutic agents targeting gastric disorders .

Biologische Aktivität

Gastrin-14, a member of the gastrin family of peptides, plays a crucial role in gastrointestinal physiology and pathology. This article explores its biological activity, mechanisms of action, and implications in various diseases, particularly gastric cancer.

Overview of this compound

This compound is an amidated form of gastrin that consists of 14 amino acids. It is primarily produced by G cells in the gastric mucosa and is known for stimulating gastric acid secretion, promoting gastric motility, and influencing gastric epithelial cell proliferation.

Gastrin exerts its effects primarily through the cholecystokinin B (CCK-B) receptor, which is expressed on parietal cells and enterochromaffin-like (ECL) cells in the stomach. The activation of this receptor leads to:

- Increased acid secretion : Gastrin binding stimulates H/K-ATPase activity, enhancing proton secretion into the gastric lumen.

- Histamine release : Gastrin indirectly promotes acid secretion by stimulating ECL cells to release histamine, which further activates parietal cells.

- Cell proliferation : Gastrin has been shown to promote the proliferation of gastric epithelial cells, a process that may contribute to tumorigenesis in certain contexts .

Biological Effects

The biological effects of this compound can be summarized as follows:

Case Studies and Research Findings

-

Association with Gastric Cancer :

A study involving 283 cases of gastric cancer found that high serum gastrin levels were significantly associated with an increased risk of gastric cancer (odds ratio: 1.92; 95% CI: 1.21–3.05). This suggests that gastrin may play a role in the tumorigenesis process . -

Effects of Acid Secretion Inhibitors :

A randomized study showed that administration of proton pump inhibitors (PPIs) led to a significant increase in serum gastrin levels from a baseline of 110.5 pg/mL to 300 pg/mL after four weeks (P < 0.01). This indicates that gastrin levels can be influenced by pharmacological interventions aimed at reducing acid secretion . -

Hypergastrinemia and Cancer Risk :

Elevated gastrin levels have been linked to tumorigenic effects in various gastrointestinal cancers. For instance, hypergastrinemia has been shown to increase susceptibility to apoptosis in gastric epithelial stem cells, potentially allowing for malignant transformation . -

Gastric Fistula Studies :

Research involving bombesin stimulation demonstrated that gastrin release was dose-dependent, indicating that various stimulants can modulate gastrin activity and subsequent acid secretion .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.